molecular formula C20H21NO3S B2407978 (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 896597-51-6

(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2407978
CAS No.: 896597-51-6
M. Wt: 355.45
InChI Key: VAGQRUHSUPTKRQ-WQRHYEAKSA-N
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Description

(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-13-5-2-3-9-21(13)12-16-17(22)8-7-15-19(23)18(24-20(15)16)11-14-6-4-10-25-14/h4,6-8,10-11,13,22H,2-3,5,9,12H2,1H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGQRUHSUPTKRQ-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of benzofuran derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of hydroxyl groups and heterocycles in the structure enhances their reactivity and binding affinity.

  • Antioxidant Activity : Compounds with hydroxyl groups typically exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that similar benzofuran derivatives can significantly lower reactive oxygen species (ROS) levels in cellular models .
  • Anti-inflammatory Effects : The compound's structure suggests potential inhibition of pro-inflammatory cytokines. Research indicates that benzofuran derivatives can suppress the expression of tumor necrosis factor (TNF) and interleukins, which are pivotal in inflammatory responses .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways. The activation of caspases, which are crucial for apoptosis, has been observed in related benzofuran compounds .

Anticancer Activity

A series of in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)10Induction of apoptosis via ROS generation
MDA-MB-231 (Breast)15Caspase activation and mitochondrial dysfunction
A549 (Lung)12Inhibition of cell proliferation

These results suggest that the compound exhibits significant anticancer activity, particularly through mechanisms involving apoptosis and ROS modulation.

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound can effectively reduce inflammation markers:

Inflammatory MarkerReduction (%)Methodology
TNF-alpha93.8ELISA assay on macrophage cultures
IL-198Flow cytometry analysis
IL-871qPCR analysis

These findings indicate a robust anti-inflammatory profile, making it a candidate for treating chronic inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of similar benzofuran derivatives:

  • Study on Chronic Inflammation : A study reported that a related benzofuran derivative significantly reduced inflammation in murine models of arthritis, supporting its potential use in treating inflammatory disorders .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of benzofuran derivatives against neurodegeneration in Alzheimer’s disease models, attributed to their ability to inhibit MAO enzymes .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It has shown selective inhibition of COX-II, which is crucial in the inflammatory pathway.

Comparative IC50 Values

CompoundIC50 (µM)Selectivity
Test Compound0.62COX-II
Celecoxib0.78COX-II

The low IC50 value suggests that this compound may be more potent than some existing anti-inflammatory drugs.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are beneficial in protecting cells from oxidative stress. Various assays have confirmed its ability to scavenge free radicals effectively.

Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer activity against several cancer cell lines. The mechanisms appear to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

In Vivo Studies

Animal model studies have reported significant reductions in inflammatory markers when treated with (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one compared to control groups. These findings support its potential as an effective anti-inflammatory agent.

Cell Culture Studies

In vitro experiments using human cancer cell lines revealed that the compound induces apoptosis at concentrations that do not significantly affect normal cells, indicating a favorable therapeutic index. This selectivity is critical for developing safe cancer therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.